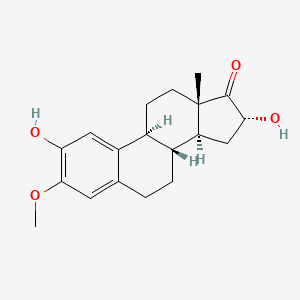
2,16alpha-Dihydroxyestrone 3-methyl ether
Beschreibung
2,16alpha-Dihydroxyestrone 3-methyl ether is a synthetic estrogen derivative. It is an estrogen metabolite that can be used as a biomarker to determine cancer risks and metabolic diseases . The compound is known for its role in various biochemical and pharmacological studies.
Eigenschaften
CAS-Nummer |
42241-06-5 |
|---|---|
Molekularformel |
C19H24O4 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,16R)-2,16-dihydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O4/c1-19-6-5-11-12(14(19)9-16(21)18(19)22)4-3-10-7-17(23-2)15(20)8-13(10)11/h7-8,11-12,14,16,20-21H,3-6,9H2,1-2H3/t11-,12+,14-,16+,19-/m0/s1 |
InChI-Schlüssel |
XCRYYELNMFSGRB-KJJMCEAESA-N |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=CC(=C(C=C34)O)OC |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=CC(=C(C=C34)O)OC |
Kanonische SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=CC(=C(C=C34)O)OC |
Synonyme |
2,16 alpha-dihydroxyestrone 3-methyl ether |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,16alpha-Dihydroxyestrone 3-methyl ether typically involves the methylation of 2,16alpha-Dihydroxyestrone. This process can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would include the use of industrial-grade reagents and solvents, as well as advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,16alpha-Dihydroxyestrone 3-methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Methylating agents like methyl iodide or dimethyl sulfate in the presence of a base are common for ether formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,16alpha-Dihydroxyestrone 3-methyl ether has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Serves as a biomarker for cancer risk assessment and metabolic studies.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Wirkmechanismus
The mechanism of action of 2,16alpha-Dihydroxyestrone 3-methyl ether involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation or inhibition of estrogen-responsive genes. This interaction can influence various biological processes, including cell proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estrone: A naturally occurring estrogen with similar biological activity.
Estradiol: Another potent estrogen with higher estrogenic activity compared to estrone.
Estriol: A weaker estrogen often used in hormone replacement therapy.
Uniqueness
2,16alpha-Dihydroxyestrone 3-methyl ether is unique due to its specific methylation at the 3-position, which can influence its binding affinity and activity at estrogen receptors. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other estrogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


